5-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
5-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a pyrrolidine ring, and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atom, and incorporation of the pyrrolidine ring. One common synthetic route involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Incorporation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of 5-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimizations for industrial production may include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and drug delivery systems.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxy-3-(pyrrolidine-1-carbonyl)phenylboronic acid
- 5-Fluoro-2-methoxy-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Uniqueness
5-Fluoro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific combination of structural features, including the fluorine atom, pyrrolidine ring, and biphenyl core
Properties
Molecular Formula |
C18H16FNO3 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-fluoro-5-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H16FNO3/c19-14-8-12(7-13(9-14)18(22)23)15-3-1-2-4-16(15)17(21)11-5-6-20-10-11/h1-4,7-9,11,20H,5-6,10H2,(H,22,23) |
InChI Key |
DTDVRBHNBAOWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC(=C3)F)C(=O)O |
Origin of Product |
United States |
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